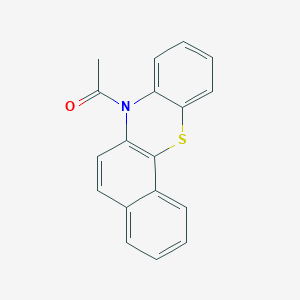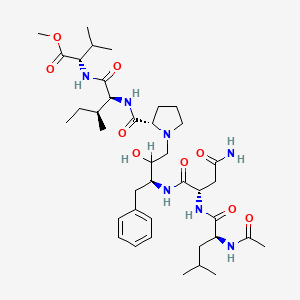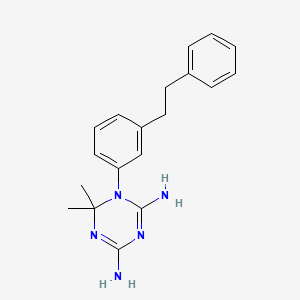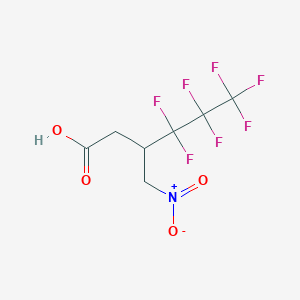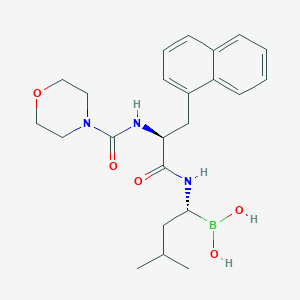
Rvp7C3xks6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by its unique structure, which includes boronic acid and morpholine-4-carbonyl groups. It has been identified by the Unique Ingredient Identifier (UNII) Rvp7C3xks6 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Rvp7C3xks6 involves multiple steps, including the formation of boronic acid derivatives and the incorporation of morpholine-4-carbonyl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes are often proprietary and may involve advanced organic synthesis techniques.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production.
化学反应分析
Types of Reactions: Rvp7C3xks6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction may yield alcohols or amines.
科学研究应用
Rvp7C3xks6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Rvp7C3xks6 involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The boronic acid group in this compound plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
MLN-273: Another name for Rvp7C3xks6.
Boronic Acid Derivatives: Compounds with similar boronic acid groups.
Morpholine-4-carbonyl Compounds: Compounds with similar morpholine-4-carbonyl groups.
Comparison: this compound is unique due to its specific combination of boronic acid and morpholine-4-carbonyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other boronic acid derivatives, this compound may exhibit enhanced binding affinity and specificity for certain molecular targets.
属性
CAS 编号 |
179679-47-1 |
|---|---|
分子式 |
C23H32BN3O5 |
分子量 |
441.3 g/mol |
IUPAC 名称 |
[(1R)-3-methyl-1-[[(2S)-2-(morpholine-4-carbonylamino)-3-naphthalen-1-ylpropanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C23H32BN3O5/c1-16(2)14-21(24(30)31)26-22(28)20(25-23(29)27-10-12-32-13-11-27)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16,20-21,30-31H,10-15H2,1-2H3,(H,25,29)(H,26,28)/t20-,21-/m0/s1 |
InChI 键 |
MQMHIOPMTAJOHV-SFTDATJTSA-N |
手性 SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC2=CC=CC=C21)NC(=O)N3CCOCC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


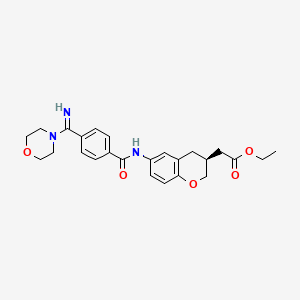




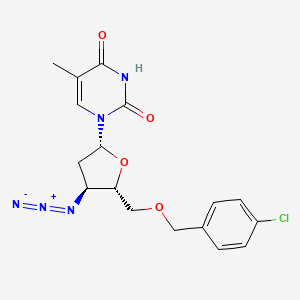
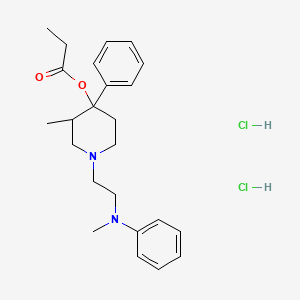
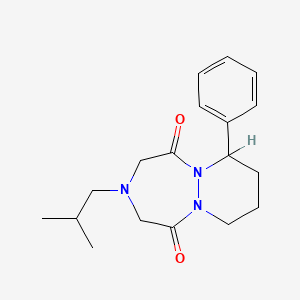
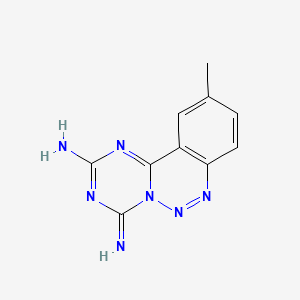
![14-Methyl-4-oxa-12,14,16-triazaheptacyclo[7.7.0.02,6.02,7.06,11.08,10.012,16]hexadecane-13,15-dione](/img/structure/B12789160.png)
